molecular formula C7H8FNOS B1529757 (2-Fluorophenyl)(imino)methyl-lambda6-sulfanone CAS No. 1085526-17-5

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B1529757
CAS No.: 1085526-17-5
M. Wt: 173.21 g/mol
InChI Key: UZVOTLOTIZBCCI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone (CAS 1085526-17-5) is a high-purity sulfoximine-based compound offered for research and development purposes. With a molecular formula of C7H8FNOS and a molecular weight of 173.21 g/mol , this organosulfur compound is part of the emerging and promising sulfoximine functional group class, which is gaining significant traction in modern medicinal and agrochemical discovery . Sulfoximines are increasingly being utilized as versatile scaffolds in lead optimization, often serving as bioisosteres for sulfones, sulfonamides, or other functional groups to modulate the physicochemical and pharmacokinetic properties of molecules . The specific structure of this compound, featuring a fluorine atom on the phenyl ring, makes it a valuable building block for synthesizing novel active compounds. Research indicates that analogous sulfoximine derivatives are explored for their potential use in creating insecticidal and acaricidal agents for crop protection . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use .

Properties

IUPAC Name

(2-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVOTLOTIZBCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284352
Record name S-(2-Fluorophenyl)-S-methylsulfoximine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085526-17-5
Record name S-(2-Fluorophenyl)-S-methylsulfoximine
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Record name S-(2-Fluorophenyl)-S-methylsulfoximine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)(imino)methyl-lambda6-sulfanone
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Preparation Methods

Sulfoximines, including this compound, are typically synthesized through multi-step procedures involving the formation of sulfur stereogenic centers and the introduction of imino groups. The preparation methods can be broadly categorized into:

  • Formation of the sulfoximine functional group via oxidation and imidation of sulfides or sulfinamides.
  • Incorporation of fluorophenyl substituents through selective substitution or arylation reactions.
  • Asymmetric synthesis approaches to obtain enantiopure sulfoximines.

These methods are designed to control stereochemistry and functional group compatibility, enabling the synthesis of compounds with potential biological activities.

Stepwise Preparation Methods

Formation of the Imino Group and Sulfoximine Core

The synthesis of this compound generally starts with a sulfide or sulfinamide precursor bearing the fluorophenyl group. The key step involves the oxidation of the sulfur atom to generate the sulfoximine structure, which contains the sulfur–nitrogen double bond (imino group).

  • Oxidation and Imidation : The sulfur atom in a 2-fluorophenyl-substituted sulfide is oxidized, often using oxidants like hydrogen peroxide or oxaziridines, in the presence of imidation reagents such as iminoiodinanes to form the sulfoximine moiety.
  • Catalytic Enantioselective Oxidation : Advanced methods utilize chiral catalysts (e.g., chiral Brønsted acids, polyoxometalates) to achieve enantioselective oxidation, yielding enantiopure sulfoximines with high stereocontrol.
Incorporation of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent can be introduced either by:

  • Starting with a 2-fluorophenyl-containing sulfide or sulfinamide as the substrate.
  • Performing S-arylation of chiral sulfinamides using diaryliodonium salts under copper catalysis to attach the fluorophenyl group selectively at the sulfur center.

This approach allows for the synthesis of sulfoximines with diverse aryl substitutions, including fluorinated phenyl rings, which modify the compound's electronic properties and biological activity.

Enantiospecific and Catalytic Strategies

Recent research has emphasized the importance of stereochemistry in sulfoximine synthesis due to the impact of chirality on biological activity:

Method Type Description Advantages Limitations
Diastereoselective Transformations Using Chiral Auxiliaries Use of chiral auxiliaries (e.g., N-benzyl-1-phenylethanamine) to induce stereoselectivity in sulfinamide intermediates. High stereocontrol; well-established protocols Requires auxiliary removal steps
Enantiospecific Transformations of Enantiopure Sulfinamides Selective S-alkylation or S-arylation of chiral sulfinamides to form sulfoximines with retention of configuration. Precise stereochemical outcome; versatile Substrate scope may be limited
Catalytic Enantioselective Oxidation Use of chiral catalysts (e.g., chiral Brønsted acids, polyoxometalates) for oxidation of sulfides to sulfoximines. Scalable; environmentally benign; high ee Catalyst cost and availability

These methods have been successfully applied to synthesize sulfoximines structurally related to this compound, enabling the preparation of enantiopure compounds suitable for pharmaceutical research.

Representative Synthetic Route Example

A typical synthetic sequence for this compound may involve:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 2-fluorophenyl sulfide Reaction of 2-fluorophenyl halide with thiol or sulfide precursor 2-Fluorophenyl sulfide intermediate
2 Oxidation and imidation Use of iminoiodinane reagents and oxidants (e.g., H2O2) with chiral catalyst or auxiliary Formation of sulfoximine core
3 Purification and stereochemical resolution Chromatography or crystallization Enantiopure this compound

This sequence allows for control over the stereochemistry and functionalization of the sulfoximine, with the fluorophenyl group providing enhanced properties.

Research Findings and Notes

  • The presence of the fluorine atom in the ortho position of the phenyl ring influences the electronic environment of the sulfoximine, potentially altering biological activity and metabolic stability.
  • Enantioselective synthesis methods have been refined to minimize racemization during fluorination and nucleophilic substitution steps by optimizing solvents and additives such as potassium acetate and lithium bromide.
  • The use of diaryliodonium salts in copper-catalyzed S-arylation reactions has expanded the scope of aryl substituents that can be introduced, including fluorinated phenyl groups, enabling the synthesis of diverse sulfoximines.
  • Challenges remain in obtaining enantiopure sulfinamide precursors, but commercially available chiral sulfinamides and auxiliaries facilitate the preparation of enantiomerically enriched sulfoximines.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Stereochemical Control Typical Yield Notes
Oxidation and Imidation of Sulfides Iminoiodinanes, H2O2, chiral catalysts High (enantioselective) Moderate-High Requires careful control of conditions
S-Arylation of Chiral Sulfinamides Diaryliodonium salts, Cu catalyst High (enantiospecific) High Versatile for aryl substitutions
Diastereoselective Synthesis with Auxiliaries Chiral auxiliaries (e.g., N-benzyl-1-phenylethanamine) High Moderate Auxiliary removal needed
Enantiospecific S-Alkylation of Sulfinamides NaH, 15-crown-5, alkyl halides High Moderate Steric hindrance at N favors S-alkylation

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, dichloromethane, and N,N-dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups (e.g., methyl, methoxy): Enhance lipophilicity and metabolic stability, as seen in 4-methylphenyl and 4-methoxyphenyl derivatives .
  • Hydrophilic Groups (e.g., hydroxyl): Improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

  • Solubility: Hydroxyl-containing derivatives (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone) exhibit higher water solubility due to hydrogen bonding, whereas halogenated analogs (e.g., bromophenyl or chloropyrimidinyl) are more lipophilic .
  • Stability: Fluorinated and methoxy-substituted compounds demonstrate enhanced oxidative stability compared to alkyl-substituted analogs, as electron-withdrawing groups protect the sulfur center .

Biological Activity

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone is a sulfoximine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H8FNO2SC_7H_8FNO_2S and a molecular weight of approximately 173.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. Its sulfanone functional group contributes to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that sulfoximines, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : In vitro assays have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In a preliminary screening for anticancer activity, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 20 µM and 30 µM, respectively, indicating moderate cytotoxic effects.
  • Enzyme Inhibition Studies :
    The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results showed a 50% inhibition at a concentration of 10 µM, suggesting potential implications for Alzheimer's disease treatment.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(3-Fluorophenyl)(imino)methyl-lambda6-sulfanoneC7H8FNO2SModerate antimicrobial effects
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanoneC7H8ClNO2SStronger enzyme inhibition
(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanoneC7H8F2N O2SEnhanced cytotoxicity

This table illustrates how variations in substitution can influence biological activity, highlighting the unique profile of this compound.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the specific pathways through which the compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure can enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-Fluorophenyl)(imino)methyl-λ⁶-sulfanone?

  • Answer: The compound can be synthesized via nucleophilic addition reactions using fluorophenyl precursors (e.g., 3-(2-fluorophenyl)propionaldehyde) and sulfonylating agents. Key steps include:

  • Step 1: Activation of the imino group using catalysts like BF₃·Et₂O to enhance electrophilicity.
  • Step 2: Sulfur incorporation via reaction with sulfonyl chlorides under inert conditions (N₂ atmosphere).
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation: FT-IR and ¹H/¹³C NMR confirm the sulfanone and imino functional groups .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Answer:

  • ¹H/¹³C NMR: Assign imino protons (δ 8.1–8.5 ppm) and sulfanone sulfur environment (δ 120–130 ppm for λ⁶-S). Use 2D NOESY to resolve overlapping signals in aromatic regions .

  • FT-IR: Confirm S=O stretches (1050–1150 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .

  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks).

    TechniqueKey Peaks/BandsDiagnostic Utility
    ¹H NMRδ 8.3 ppm (imino H)Confirms imine linkage
    ²D NOESYH3(T2)-H1(G18) correlationsResolves proton proximity
    FT-IR1120 cm⁻¹ (S=O)Validates sulfanone core

Advanced Research Questions

Q. How can stereochemical challenges in sulfanone derivatives be addressed during synthesis?

  • Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) to control diastereomer formation.
  • Chromatographic Separation: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Crystallography: Single-crystal X-ray diffraction resolves absolute configuration, critical for bioactivity studies .

Q. What strategies resolve contradictions in NMR data for imino protons?

  • Answer: Discrepancies arise due to tautomerism or solvent effects. Mitigation includes:

  • Temperature Control: Collect spectra at 283 K to slow proton exchange and sharpen imino signals .

  • Solvent Screening: Use DMSO-d₆ to stabilize hydrogen bonds or CDCl₃ for sharper aromatic signals.

  • Dynamic NMR (DNMR): Analyze temperature-dependent chemical shifts to identify tautomeric equilibria.

    Proton TypeAssignment MethodConditions
    Imino (N-H)2D NOESY with H2O suppression283 K, D₂O solvent
    Aromatic (F-C₆H₄)¹H-¹³C HSQCCDCl₃, 298 K

Q. How does the 2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Answer: The fluorine atom:

  • Electron-Withdrawing Effect: Activates the phenyl ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with boronic acids).
  • Steric Hindrance: Ortho-fluorine reduces steric bulk compared to chloro/bromo analogs, favoring C–S bond formation .
    • Experimental Design:
  • Optimize Pd(OAc)₂/XPhos catalyst loading (1–5 mol%) in toluene/EtOH (3:1).
  • Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .

Q. What methodological considerations are critical for assessing biological activity?

  • Answer:

  • Assay Design: Use fluorinated sulfanones in antimicrobial assays (MIC against S. aureus and E. coli) with ampicillin as a positive control .
  • Cytotoxicity Profiling: Employ MTT assays on HEK-293 cells to differentiate bioactivity from general toxicity.
  • Data Interpretation: Normalize activity to logP values; higher lipophilicity (logP >2.5) correlates with membrane penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on sulfanone bioactivity?

  • Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over preprint data. For example, antimicrobial activity in was validated via standardized CLSI protocols, whereas conflicting data may lack proper controls.
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL).
  • Reproducibility Checks: Replicate assays under identical conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone
Reactant of Route 2
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone

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